Gymnoascolide A

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

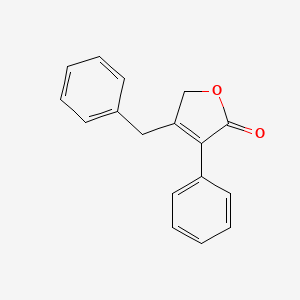

3-benzyl-4-phenyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-17-16(14-9-5-2-6-10-14)15(12-19-17)11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTHRDSFKNSBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Gymnoascolide A: A Technical Guide to its Discovery and Isolation from Gymnoascus reessii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of Gymnoascolide A, a novel aromatic butenolide sourced from the soil-dwelling ascomycete, Gymnoascus reessii. This document details the experimental protocols for its extraction and purification and presents its known biological activities, supported by quantitative data and signaling pathway visualizations.

Discovery and Bioactivity

This compound was first identified as a secondary metabolite from an Australian isolate of the soil fungus Gymnoascus reessii.[1] Co-isolated with its congeners, Gymnoascolides B and C, its structure was elucidated through comprehensive spectroscopic analysis. Subsequent research has revealed its presence in other fungi, such as Malbranchea filamentosa.

The compound has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery programs. Notably, it exhibits moderate antifungal properties against the plant pathogenic fungus Septoria nodorum.[2] Furthermore, this compound has shown vasodilatory effects and the potential to modulate glucose metabolism through the inhibition of α-glucosidase.[3][4]

Bioactivity Profile of this compound

| Biological Target/Assay | Activity Type | Quantitative Data | Source Organism for Assay |

| Septoria nodorum | Antifungal | Moderate Activity (Qualitative) | Gymnoascus reessii |

| Calcium-induced Contractions | Vasodilatory (Inhibition) | 1 µM | Rat Aortic Rings |

| Yeast α-glucosidase | Enzyme Inhibition | IC₅₀ = 0.556 ± 0.009 mM | Saccharomyces cerevisiae |

| Oral Sucrose Tolerance Test | Antihyperglycemic | Significant reduction of postprandial peak at 5.16 and 10 mg/kg | Mice |

Isolation and Purification of this compound

While the seminal paper by Clark et al. (2005) first described the isolation of this compound from Gymnoascus reessii, a detailed, step-by-step protocol is outlined here based on the successful isolation from a closely related fungus, Malbranchea dendritica, which also produces this compound.[4] This procedure provides a robust framework for obtaining pure this compound.

Fermentation and Extraction

The production of this compound is initiated through the static liquid culture of the fungus.

Experimental Protocol:

-

Inoculum Preparation: The fungus is initially cultured on Potato Dextrose Agar (B569324) (PDA) plates for two weeks. Small agar cubes containing the mycelium are then used to inoculate a seed culture in Potato Dextrose Broth (PDB). This seed culture is incubated for one week.

-

Scale-Up Fermentation: The seed culture is used to inoculate a larger volume of PDB (e.g., 6 L) for scaled-up production. The culture is maintained under static conditions.

-

Extraction: Following the incubation period, the culture broth is extracted with an organic solvent. The resulting crude extract is then prepared for chromatographic purification.

-

Solvent Partitioning: The extract is resuspended in a methanol-acetonitrile mixture (1:1) and partitioned against n-hexane to remove nonpolar constituents.[4]

Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound from the defatted extract.

Experimental Protocol:

-

Size-Exclusion Chromatography: The defatted extract (e.g., 200 mg) is subjected to size-exclusion chromatography on a Sephadex LH-20 column. A mobile phase of dichloromethane-methanol (2:8) is used for elution, resulting in the separation of fractions based on molecular size.[4]

-

Fraction Collection: Fractions are collected and analyzed. Those containing this compound are pooled. In a documented isolation, this step yielded 60 mg of pure this compound from the initial 200 mg of defatted extract.[4]

-

Preparative HPLC (for further purification if needed): For fractions requiring further purification, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) can be utilized. A gradient of acetonitrile (B52724) in 0.1% aqueous formic acid is a suitable mobile phase.

Biological Activity Protocols

α-Glucosidase Inhibition Assay

Protocol:

-

Enzyme and Substrate Preparation: A solution of yeast α-glucosidase and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Assay Reaction: The assay is performed in a 96-well plate. A solution of this compound at various concentrations is pre-incubated with the enzyme solution. The reaction is initiated by the addition of the pNPG solution.

-

Measurement: The absorbance is measured at 405 nm, corresponding to the release of p-nitrophenol. Acarbose is typically used as a positive control.

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Vasodilatory Activity Assay

Protocol:

-

Aortic Ring Preparation: Thoracic aortas are isolated from rats and cut into rings. The rings are mounted in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.

-

Contraction Induction: The aortic rings are pre-contracted with a high concentration of potassium chloride (KCl) or norepinephrine.

-

Treatment: Once a stable contraction is achieved, this compound is added to the bath at the desired concentration (e.g., 1 µM).

-

Measurement: The relaxation of the aortic rings is measured isometrically using a force transducer. The percentage of relaxation is calculated relative to the pre-contracted tension.

Conclusion

This compound, a naturally occurring butenolide from Gymnoascus reessii, presents a compelling profile for further pharmacological investigation. Its multifaceted bioactivities, including antifungal, vasodilatory, and α-glucosidase inhibitory effects, underscore its potential as a lead compound in various therapeutic areas. The detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to isolate and study this promising natural product.

References

An In-depth Technical Guide to the Isolation of Gymnoascolide A from Malbranchea filamentosa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of Gymnoascolide A, a bioactive butenolide, from the filamentous fungus Malbranchea filamentosa. This document details the experimental protocols, quantitative data, and a proposed signaling pathway for its vasodilatory activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Compound Name | This compound (4-benzyl-3-phenyl-5H-furan-2-one) | [1] |

| CAS Number | 865092-05-3 | [1] |

| Molecular Formula | C₁₇H₁₄O₂ | [1] |

| Molecular Weight | 250.3 g/mol | [1] |

| Biological Activity | Vasodilator | [1][2] |

| Mechanism of Action | Inhibits Ca²⁺-induced vasoconstriction | [2] |

Spectroscopic Data:

| Spectroscopy Type | Key Data Points |

| ¹H NMR | Data derived from related structures and general knowledge of butenolides. |

| ¹³C NMR | Data derived from related structures and general knowledge of butenolides. |

| HR-ESI-MS | Data derived from related structures and general knowledge of butenolides. |

Experimental Protocols

The following protocols are based on the primary literature describing the isolation of this compound from Malbranchea filamentosa IFM 41300 and supplemented with established methodologies for fungal metabolite research.[2]

Fungal Cultivation and Fermentation

Objective: To cultivate Malbranchea filamentosa for the production of secondary metabolites, including this compound.

Materials:

-

Strain: Malbranchea filamentosa IFM 41300

-

Culture Medium: Potato Dextrose Agar (PDA) for initial culture and Potato Dextrose Broth (PDB) for large-scale fermentation.

-

Sterile flasks and petri dishes

-

Incubator

Procedure:

-

Strain Activation: Aseptically transfer a culture of Malbranchea filamentosa IFM 41300 onto a fresh PDA plate.

-

Incubation: Incubate the plate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Seed Culture: Inoculate a flask containing sterile PDB with a small piece of the mycelial mat from the PDA plate.

-

Incubation of Seed Culture: Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-5 days.

-

Large-Scale Fermentation: Use the seed culture to inoculate larger fermentation flasks containing PDB.

-

Fermentation Conditions: Incubate the large-scale cultures under the same conditions as the seed culture for 14-21 days. The optimal fermentation time for maximal production of this compound should be determined by time-course experiments.

Extraction of Crude Metabolites

Objective: To extract the secondary metabolites from the fungal culture.

Materials:

-

Ethyl acetate (B1210297) (EtOAc)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by filtration.

-

Extraction: Combine the mycelium and the culture filtrate and extract three times with an equal volume of ethyl acetate.

-

Phase Separation: Use a separatory funnel to separate the organic (EtOAc) layer from the aqueous layer.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

Objective: To isolate and purify this compound from the crude extract using column chromatography.

Materials:

-

Silica (B1680970) gel (for column chromatography)

-

Glass column

-

Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Fraction Collection: Collect fractions of the eluate.

-

TLC Analysis: Monitor the fractions using TLC to identify those containing this compound. Visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent to yield purified this compound.

Structural Elucidation

Objective: To confirm the structure of the isolated compound as this compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Determine the exact mass and molecular formula of the compound.

The structure of this compound was established on the basis of spectroscopic and chemical investigations.[2]

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

Caption: Experimental workflow for the isolation of this compound.

Proposed Signaling Pathway for Vasodilation

This compound has been shown to inhibit Ca²⁺-induced vasoconstriction.[2] While the precise molecular targets have not been fully elucidated, a plausible mechanism involves the modulation of intracellular calcium levels in vascular smooth muscle cells. A common pathway for vasodilation involves the activation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade.

Caption: Proposed mechanism of this compound-induced vasodilation.

References

The Biological Activity of Aromatic Butenolides: A Technical Guide to Gymnoascolide A and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of aromatic butenolides, with a particular focus on Gymnoascolide A. It covers their therapeutic potential, underlying mechanisms of action, and detailed experimental protocols for their evaluation.

Aromatic butenolides are a class of naturally occurring γ-lactone-containing compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1] These compounds, characterized by a furan-2(5H)-one core with aromatic substituents, have been isolated from various microbial sources, including fungi and bacteria.[2] Their activities span anti-inflammatory, anticancer, and vasodilatory effects, making them promising scaffolds for drug discovery and development.[3][4][5]

Key Biological Activities of Aromatic Butenolides

Aromatic butenolides exhibit a range of biological effects, with anti-inflammatory, anticancer, and vasodilatory activities being the most prominent.

Anti-inflammatory Activity

Several aromatic butenolides have demonstrated significant anti-inflammatory properties.[6] Their mechanism of action is often attributed to the inhibition of key pro-inflammatory mediators and signaling pathways. Notably, many butenolide derivatives have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] This inhibition is frequently linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[3][8]

Anticancer Activity

The anticancer potential of aromatic butenolides has been explored against various cancer cell lines.[4] Their cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.[4] While the precise molecular targets are still under investigation for many aromatic butenolides, some studies suggest their involvement in modulating signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MAPK and PI3K/Akt pathways.[9][10]

Vasodilatory Activity

This compound, a representative aromatic butenolide, has been identified as a vasodilator.[5] It has been shown to inhibit calcium-induced contractions in isolated rat aortic rings, suggesting a mechanism involving the modulation of calcium channels in vascular smooth muscle cells.[5] The vasodilation effect of many natural compounds is often mediated through the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway in the vascular endothelium.[11][12]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for this compound and other relevant aromatic butenolides.

Table 1: Vasodilatory Activity of this compound

| Compound | Assay | System | Concentration | Effect | Reference |

| This compound | Calcium-induced contraction | Isolated rat aortic rings | 1 µM | Inhibition of contraction | [5] |

Table 2: Anti-inflammatory Activity of Aromatic Butenolides

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Butenolide derivative 3b | TNF-α suppression | - | 65.03% inhibition | [3] |

| Butenolide derivative 2b | TNF-α suppression | - | 60.90% inhibition | [3] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of aromatic butenolides.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Materials:

-

96-well microplate

-

MTT solution (5 mg/mL in PBS)[15]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[16]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo model is widely used to screen for acute anti-inflammatory activity.[19]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

Plethysmometer or calipers

-

Test compound and vehicle

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.[20]

-

Compound Administration: Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally) at a specific time before carrageenan injection.[19]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[19][21]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Isolated Rat Aorta Vasodilation Assay

This ex vivo method assesses the direct effect of a compound on vascular tone.[22]

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit buffer

-

Organ bath system with force transducer

-

Vasoconstrictor (e.g., phenylephrine (B352888), KCl)

-

Test compound

Procedure:

-

Aorta Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-4 mm in length.[1][23]

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 and 5% CO2.[24]

-

Equilibration and Contraction: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g. Induce a stable contraction with a vasoconstrictor like phenylephrine or KCl.[22]

-

Compound Addition: Once a stable contraction is achieved, add the test compound in a cumulative manner to the organ bath and record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathways

Caption: Putative anti-inflammatory signaling pathway of aromatic butenolides.

Experimental Workflows

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Experimental workflow for the isolated rat aorta vasodilation assay.

Conclusion

Aromatic butenolides, including this compound, represent a valuable class of natural products with significant therapeutic potential. Their diverse biological activities, particularly in the areas of inflammation, cancer, and cardiovascular regulation, warrant further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to advance the study of these promising compounds. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action to fully realize their potential in modern medicine.

References

- 1. Effect of pre-exposure to vasoconstrictors on isoprenaline-induced relaxation in rat aorta: involvement of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Aromatic Butenolides of Microbial Source - A Review of Their Structures, Biological Activities and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. In vivo and in vitro anti-inflammatory activity of the methanolic leaves extract of Gymnopodium floribundum Rolfe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bufadienolides from Chansu Injection Synergistically Enhances the Antitumor Effect of Erlotinib by Inhibiting the KRAS Pathway in Pancreatic Cancer [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action [mdpi.com]

- 12. Mechanisms of NO/cGMP-dependent vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. researchhub.com [researchhub.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta [mdpi.com]

- 23. reprocell.com [reprocell.com]

- 24. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]

The Antifungal Potential of Gymnoascolide A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnoascolide A, a naturally occurring aromatic butenolide, has emerged as a compound of interest within the scientific community due to its potential biological activities. Isolated from the soil ascomycete Gymnoascus reessii, this molecule belongs to the butenolide class of compounds, which are known to exhibit a range of biological effects, including antifungal properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal properties of this compound, including available quantitative data, experimental methodologies, and a discussion of its potential mechanism of action.

Quantitative Antifungal Activity

To date, specific quantitative antifungal data for this compound in the form of Minimum Inhibitory Concentration (MIC) values against a broad range of fungal pathogens remains limited in publicly available literature. The primary reported antifungal activity is against the plant pathogenic fungus Septoria nodorum.

Table 1: Antifungal Activity of this compound

| Fungal Species | Test Method | Result | Concentration |

| Septoria nodorum | Not Specified | LD99 | 13 mg/mL |

Note: The reported LD99 (median lethal dose 99%) is not a standard MIC value typically used for assessing antifungal susceptibility.

For comparative purposes, Table 2 summarizes the antifungal activities of other synthetic butenolide derivatives, which may provide insights into the potential spectrum of activity for this class of compounds.

Table 2: Antifungal Activity of Selected Synthetic Butenolide Derivatives

| Butenolide Derivative | Fungal Species | MIC (mg/L) | Reference Compound | MIC (mg/L) |

| Compound V-6 | Sclerotinia sclerotiorum | 1.51 | Trifloxystrobin | 38.09[1] |

| Compound VI-7 | Sclerotinia sclerotiorum | 1.81 | Trifloxystrobin | 38.09[1] |

| Compound 7e | Pestalozziopsis theae | 23.8 | - | - |

| Compound 7k | Sclerotinia sclerotiorum | 25.2 | - | - |

Experimental Protocols

Detailed experimental protocols for the determination of the antifungal activity of this compound are not extensively documented in the available literature. However, a general methodology for assessing the antifungal activity of butenolide compounds, the mycelium growth rate method, is described.

Mycelium Growth Rate Method (General Protocol)

This method is commonly used to evaluate the in vitro antifungal activity of compounds against filamentous fungi.

-

Preparation of Fungal Inoculum: The test fungus is cultured on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), until sufficient mycelial growth is achieved. Mycelial discs of a standardized diameter are then aseptically cut from the periphery of an actively growing colony.

-

Preparation of Test Plates: A suitable growth medium (e.g., PDA) is prepared and autoclaved. While the medium is still molten, the test compound (dissolved in an appropriate solvent, such as DMSO) is added to achieve the desired final concentrations. The medium is then poured into sterile Petri dishes. Control plates containing the solvent alone are also prepared.

-

Inoculation and Incubation: A single mycelial disc of the test fungus is placed at the center of each agar plate. The plates are then incubated at a temperature and for a duration optimal for the growth of the specific fungus.

-

Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated using the following formula:

Inhibition (%) = [(DC - DT) / DC] x 100

Where:

-

DC = Average diameter of the fungal colony in the control group

-

DT = Average diameter of the fungal colony in the treatment group

The EC50 (Effective Concentration 50%) or MIC (Minimum Inhibitory Concentration) value is then determined from the dose-response curve.

-

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the antifungal activity of a test compound like this compound.

Caption: Generalized workflow for in vitro antifungal susceptibility testing.

Hypothetical Signaling Pathway Inhibition by Butenolides

The precise antifungal mechanism of action for this compound has not been elucidated. However, studies on other butenolide derivatives suggest potential interference with cellular processes. Some butenolides have been shown to inhibit enzymes such as PI3K, which are involved in cell signaling pathways.[2] While not a classical antifungal target, disruption of such pathways could potentially impact fungal growth and viability. It is important to note that the primary antifungal mechanisms, such as inhibition of ergosterol (B1671047) biosynthesis or cell wall synthesis, have not been directly linked to butenolides.[3][4][5]

The following diagram depicts a hypothetical scenario where a butenolide compound might interfere with a generic fungal signaling pathway.

Caption: Hypothetical inhibition of a fungal signaling pathway by a butenolide.

Conclusion and Future Directions

This compound, as a member of the butenolide family, presents a potential avenue for the development of novel antifungal agents. However, the current body of research is in its nascent stages. The reported activity against Septoria nodorum is a promising starting point, but comprehensive studies are required to establish a clear antifungal profile.

Future research should focus on:

-

Broad-Spectrum Antifungal Screening: Evaluating the in vitro activity of this compound against a wide range of clinically and agriculturally relevant fungal pathogens to determine its spectrum of activity and to establish standardized MIC values.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways in fungi that are affected by this compound. This could involve transcriptomic and proteomic analyses of treated fungal cells, as well as enzymatic assays to identify potential protein targets.

-

In Vivo Efficacy and Toxicity: Assessing the antifungal efficacy of this compound in animal models of fungal infections and evaluating its potential toxicity to mammalian cells.

A thorough understanding of these aspects will be crucial in determining the therapeutic potential of this compound as a novel antifungal drug candidate.

References

- 1. Synthesis and Antifungal Activity of New butenolide Containing Methoxyacrylate Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two New Alkaloids and a New Butenolide Derivative from the Beibu Gulf Sponge-Derived Fungus Penicillium sp. SCSIO 41413 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Unveiling the Vasodilatory Potential of Gymnoascolide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnoascolide A, a fungal metabolite identified from Malbranchea filamentosa, has demonstrated notable vasodilatory properties. This technical guide consolidates the current understanding of its mechanism of action, presents available quantitative data, and provides detailed experimental protocols for its investigation. The primary mode of action for this compound appears to be the inhibition of calcium influx in vascular smooth muscle cells, a critical pathway in the regulation of vascular tone. This document aims to serve as a comprehensive resource for researchers exploring the therapeutic potential of this compound and similar compounds in cardiovascular drug discovery.

Introduction

This compound, chemically identified as 4-benzyl-3-phenyl-5H-furan-2-one, is a secondary metabolite produced by the fungus Malbranchea filamentosa.[1] Initial screenings of bioactive compounds from this organism revealed the vasodilatory activity of this compound.[1] Vasodilators are crucial in the management of cardiovascular diseases, particularly hypertension, by their ability to relax blood vessels and improve blood flow. The exploration of novel vasodilatory agents from natural sources like fungi offers a promising avenue for the development of new therapeutics. This guide provides an in-depth look at the vasodilatory effects of this compound, focusing on its mechanism, experimental validation, and the pathways it influences.

Mechanism of Action: Inhibition of Calcium-Induced Vasoconstriction

The vasodilatory effect of this compound is attributed to its ability to inhibit calcium-induced contractions in vascular smooth muscle.[1] In isolated rat aortic rings, this compound has been shown to counteract vasoconstriction induced by high potassium concentrations or norepinephrine.[1] This suggests that this compound interferes with the influx of extracellular calcium into vascular smooth muscle cells, a key event in the contractile process. By blocking calcium channels, this compound prevents the rise in intracellular calcium required for the activation of the contractile machinery, leading to vasorelaxation.

The following diagram illustrates the proposed signaling pathway for this compound-induced vasodilation.

Caption: Proposed mechanism of this compound-induced vasodilation.

Quantitative Data

The available quantitative data on the vasodilatory effect of this compound is summarized in the table below. This data originates from studies on isolated rat aortic rings.

| Compound | Concentration | Assay Condition | Observed Effect | Reference |

| This compound | 1 µM | Calcium-induced contractions in isolated rat aortic rings | Inhibition of vasoconstriction | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the vasodilatory effects of compounds like this compound.

Preparation of Isolated Rat Aortic Rings

This protocol describes the standard procedure for isolating and preparing rat aortic rings for vasoreactivity studies.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Dissection tools (scissors, forceps)

-

Organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize the rat according to institutional guidelines.

-

Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Carefully clean the aorta of adhering connective and adipose tissues.

-

Cut the aorta into rings of 2-3 mm in length.

-

For endothelium-denuded rings, gently rub the intimal surface with a fine wire or wooden stick.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

-

Connect the rings to isometric force transducers to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

Vasodilatory Effect Assay

This protocol details the steps to assess the vasodilatory effect of a test compound on pre-contracted aortic rings.

Procedure:

-

After equilibration, induce a stable contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine (B352888) at 1 µM or KCl at 60 mM).

-

Once a plateau in contraction is reached, add the test compound (this compound) in a cumulative concentration-dependent manner.

-

Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

To investigate the role of the endothelium, compare the relaxation responses in endothelium-intact and endothelium-denuded rings. A significantly reduced relaxation in denuded rings suggests an endothelium-dependent mechanism.

Investigation of Calcium Channel Blockade

This protocol is designed to determine if the vasodilatory effect of a compound is mediated through the blockade of calcium channels.

Procedure:

-

Prepare aortic rings as described in section 4.1.

-

Depolarize the rings with a high concentration of KCl (e.g., 60 mM) in a calcium-free Krebs-Henseleit solution. This opens voltage-gated calcium channels.

-

Add calcium chloride (CaCl₂) in a cumulative manner to induce concentration-dependent contractions.

-

In a parallel set of experiments, pre-incubate the aortic rings with the test compound (this compound) for a defined period (e.g., 20-30 minutes) before adding CaCl₂.

-

A rightward shift in the concentration-response curve to CaCl₂ in the presence of the test compound indicates a calcium channel blocking activity.

The following diagram illustrates a typical experimental workflow for assessing vasodilation.

Caption: Experimental workflow for vasodilation assay.

Conclusion

This compound presents itself as a promising natural compound with clear vasodilatory effects, primarily mediated through the inhibition of calcium-induced vasoconstriction. The provided data and experimental protocols offer a solid foundation for further investigation into its pharmacological profile. Future studies should focus on elucidating the specific subtype of calcium channels targeted by this compound, its potential endothelium-dependent effects, and its efficacy in in vivo models of hypertension and other cardiovascular disorders. Such research will be pivotal in determining the therapeutic viability of this compound as a novel cardiovascular drug candidate.

References

An In-depth Technical Guide on the Vasodilatory Mechanism of Action of Ginkgolide A

Disclaimer: Initial searches for "Gymnoascolide A" did not yield any results in the scientific literature regarding its mechanism of action in vasodilation. Therefore, this guide will focus on the well-documented vasodilatory properties of Ginkgolide A , a natural product with established effects on the vasculature, to illustrate the requested in-depth technical format.

Introduction

Ginkgolide A is a diterpene lactone isolated from the leaves of the Ginkgo biloba tree. It is one of the primary active constituents responsible for the therapeutic effects of Ginkgo biloba extract, which is widely used for its neuroprotective and cardiovascular benefits.[1] This technical guide delineates the molecular mechanisms underlying the vasodilatory effects of Ginkgolide A, with a focus on its interaction with endothelial and vascular smooth muscle cells.

Core Mechanism of Action in Vasodilation

The vasodilatory effect of Ginkgolide A is primarily mediated through an endothelium-dependent pathway involving the production of nitric oxide (NO).[2] While Ginkgolide A does not appear to directly affect the expression or activity of endothelial nitric oxide synthase (eNOS)[3], its vasodilatory action is significantly attenuated by inhibitors of NO synthesis.[2][4] This suggests that Ginkgolide A may act upstream of eNOS activation or potentiate the effects of NO.

The proposed signaling cascade is initiated by Ginkgolide A's interaction with the vascular endothelium. This leads to the activation of eNOS, which synthesizes NO from L-arginine. NO, a gaseous signaling molecule, then diffuses from the endothelial cells into the adjacent vascular smooth muscle cells.

In the vascular smooth muscle cells, NO activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium. The net effect is the relaxation of the vascular smooth muscle, resulting in vasodilation.

Quantitative Data on Vasodilatory Effects

The vasodilatory properties of Ginkgolide A and the extract it is derived from, Ginkgo biloba extract (GBE), have been quantified in ex vivo studies using isolated arterial preparations. The data below summarizes key findings from studies on rat aortic rings.

| Compound/Extract | Concentration | Pre-contraction Agent | % Maximal Relaxation (Mean ± SEM) | Reference |

| GBE | 3 mg/ml | Norepinephrine | 70 ± 4.5% | [4] |

| Bilobalide (B1667068) | 100 µM | Norepinephrine | 17.6 ± 3.9% | [4] |

The involvement of the nitric oxide pathway is demonstrated by the attenuation of vasodilation in the presence of an NO synthase inhibitor.

| Compound/Extract | Inhibitor | % Maximal Relaxation (Mean ± SEM) | % Reduction | Reference |

| GBE (3 mg/ml) | L-NMMA (100 µM) | 57.6 ± 2.5% | 17.7% | [4] |

| Bilobalide | L-NMMA | Significantly decreased | - | [4] |

Experimental Protocols

The following is a detailed protocol for the isolated rat aortic ring assay, a standard method for assessing the vasoactive properties of compounds.[5][6][7][8]

4.1. Preparation of Rat Aortic Rings

-

Animal Euthanasia and Aorta Excision: Male Wistar rats (220-280 g) are euthanized by CO2 inhalation. The thoracic aorta is carefully excised and placed in a petri dish containing cold Krebs-Henseleit buffer (KHB) with the following composition (in mM): NaCl 122, KCl 4.7, NaHCO3 15.5, KH2PO4 1.2, MgCl2 1.2, CaCl2 2.0, D-glucose 11.5, and EDTA 0.026, pH 7.4.[7]

-

Cleaning and Sectioning: The aorta is cleaned of adhering connective and adipose tissues under a dissecting microscope. The vessel is then cut into rings of 4-5 mm in length.[7][8]

-

Endothelium Removal (for endothelium-independent studies): For some experiments, the endothelium is denuded by gently rubbing the intimal surface of the aortic rings with a small wire or wooden stick.[8]

4.2. Measurement of Isometric Vascular Tone

-

Mounting of Aortic Rings: The aortic rings are suspended between two L-shaped stainless-steel hooks in a 20-30 mL organ bath. The organ bath is filled with KHB, maintained at 37°C, and continuously gassed with a mixture of 95% O2 and 5% CO2.[7]

-

Equilibration and Tension Adjustment: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the KHB solution is changed every 15-20 minutes. The tension is readjusted as necessary.[5][7]

-

Viability and Endothelial Integrity Check: The viability of the aortic rings is tested by inducing a contraction with a high concentration of potassium chloride (e.g., 70 mM K+). The integrity of the endothelium is assessed by pre-contracting the rings with phenylephrine (B352888) (PHE, 0.1-1 µM) and then inducing relaxation with acetylcholine (B1216132) (ACh, 1-10 µM). A relaxation of more than 80% indicates intact endothelium.[5][7]

-

Vasodilation Assay: After washing out the ACh and allowing the rings to return to baseline tension, they are again pre-contracted with PHE. Once a stable contraction plateau is reached, cumulative concentrations of Ginkgolide A are added to the organ bath to construct a concentration-response curve.

-

Data Acquisition and Analysis: Changes in isometric tension are recorded using a force-displacement transducer connected to a data acquisition system. The relaxation response is expressed as a percentage of the maximal contraction induced by PHE.

Visualizations of Signaling Pathways and Workflows

5.1. Signaling Pathway of Ginkgolide A-Induced Vasodilation

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Electropharmacological actions of Ginkgo biloba extract on vascular smooth and heart muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition by ginkgolides and bilobalide of the production of nitric oxide in macrophages (THP-1) but not in endothelial cells (HUVEC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms for the vasodilations induced by Ginkgo biloba extract and its main constituent, bilobalide, in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. mdpi.com [mdpi.com]

- 8. reprocell.com [reprocell.com]

An In-depth Technical Guide to the Total Synthesis of Gymnoascolide A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the first total synthesis of Gymnoascolide A, a bioactive natural product isolated from the Australian soil ascomycete Gymnoascus reessii and Malbranchea filamentosa.[1] this compound exhibits notable biological activities, including moderate antifungal properties against the plant pathogen Septoria nodorum and vasodilatory effects.[1] This guide details the synthetic strategy, key reactions, experimental protocols, and quantitative data, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

Retrosynthetic Analysis

The synthetic approach to this compound hinges on a convergent strategy. The retrosynthesis begins by disconnecting the lactone ring of the target molecule, this compound (1), through a regioselective reduction of the less hindered carbonyl group of the key intermediate, 3-benzyl-4-phenylfuran-2,5-dione (10). This intermediate can be accessed via a chemoselective allylic substitution of a bromo anhydride (B1165640) (9) with phenylmagnesium bromide. The bromo anhydride (9) is envisioned to be formed from the bromination of 3-methyl-4-phenylfuran-2,5-dione (B1595873) (8), which in turn can be synthesized from dimethyl 2-methyl-3-phenylsuccinate (6) through hydrolysis and subsequent anhydride formation. The diester (6) can be prepared via a chemoselective SN2' coupling of phenylmagnesium bromide with dimethyl 2-(bromomethyl)fumarate (5).

Forward Synthesis Workflow

The forward synthesis of this compound is accomplished in six steps, commencing with commercially available starting materials. The overall yield for the synthesis is 22%.[1] The workflow is characterized by a series of key transformations including a selective Grignard reagent coupling, a one-pot hydrolysis and anhydride formation, a chemoselective bromination, another selective Grignard coupling, and a final regioselective reduction.

Quantitative Data Summary

The following table summarizes the yields for each step of the this compound total synthesis.

| Step | Reaction | Product | Yield (%) |

| i | SN2' coupling of dimethyl 2-(bromomethyl)fumarate with PhMgBr | Dimethyl 2-methyl-3-phenylsuccinate (6) | - |

| ii | Base-catalyzed hydrolysis of diester (6) | 2-methyl-3-phenylsuccinic acid (7) | 92 |

| iii | Acetic anhydride induced ring closure of diacid (7) | 3-methyl-4-phenylfuran-2,5-dione (8) | ~100 |

| iv | N-bromosuccinimide bromination of anhydride (8) | 3-(bromomethyl)-4-phenylfuran-2,5-dione (9) | 80 |

| v | Chemoselective allylic substitution of bromo anhydride (9) with PhMgBr | 3-benzyl-4-phenylfuran-2,5-dione (10) | 45 |

| vi | Regioselective reduction of anhydride (10) with N-Selectride | This compound (1) | 90 |

| Overall Yield | 22 |

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of this compound are provided below.[1]

Step i & ii: Synthesis of 2-methyl-3-phenylsuccinic acid (7)

-

To a solution of dimethyl 2-(bromomethyl)fumarate (5) in a mixture of THF and HMPA, phenylmagnesium bromide (1.50 equiv) is added at 0 °C and stirred for 0.5 hours.

-

The resulting diester (6) is then subjected to base-catalyzed hydrolysis using LiOH (10.00 equiv) in a THF-H₂O (3:1) mixture at room temperature for 18 hours.

-

Acidification with HCl furnishes the diacid 7 in 92% yield.

Step iii: Synthesis of 3-methyl-4-phenylfuran-2,5-dione (8)

-

The diacid 7 is refluxed in acetic anhydride for 1.5 hours. This one-pot reaction involves the formation of a succinic anhydride intermediate and a carbon-carbon double bond migration.

-

The expected anhydride 8 is obtained in nearly 100% yield.

Step iv: Synthesis of 3-(bromomethyl)-4-phenylfuran-2,5-dione (9)

-

A solution of anhydride 8, N-bromosuccinimide (NBS, 1.50 equiv), and benzoyl peroxide (10 mol%) in CCl₄ is refluxed for 12 hours.

-

The reaction provides the bromo anhydride 9 in 80% yield.

Step v: Synthesis of 3-benzyl-4-phenylfuran-2,5-dione (10)

-

To a solution of bromo anhydride 9 in a mixture of THF and HMPA containing CuI, phenylmagnesium bromide (5.00 equiv) is added at 0 °C and stirred for 8 hours.

-

This chemoselective allylic substitution yields 3-benzyl-4-phenylfuran-2,5-dione (10) in 45% yield.

Step vi: Synthesis of this compound (1)

-

The anhydride 10 is dissolved in THF and cooled to -78 °C.

-

N-Selectride (3.00 equiv) is added, and the reaction mixture is stirred for 1 hour.

-

This regioselective reduction of the unhindered carbonyl group exclusively furnishes the natural product this compound (1) in 90% yield.

Conclusion

The first total synthesis of this compound has been successfully achieved with an overall yield of 22% over six steps.[1] The synthesis is notable for its strategic use of chemoselective and regioselective reactions, particularly the SN2' Grignard coupling for the initial carbon-carbon bond formation and the final, highly selective N-Selectride reduction to establish the desired lactone. This synthetic route provides a flexible framework that could potentially be adapted for the synthesis of analogs of this compound, enabling further structure-activity relationship studies and supporting drug discovery efforts.

References

The Unveiling of Gymnoascolide A: A Fungal Metabolite's Origin and Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Gymnoascolide A is a naturally occurring aromatic butenolide, a class of compounds characterized by a five-membered lactone ring. First identified in the early 21st century, this fungal secondary metabolite has garnered interest for its notable biological activities, including vasodilatory and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its isolation and characterization, and a proposed biosynthetic pathway, offering a foundational resource for further research and development.

Natural Origin

This compound is a product of fungal metabolism, primarily isolated from ascomycetes found in soil environments. The microorganisms confirmed as producers of this compound are detailed in Table 1. The primary and most well-documented source is Gymnoascus reessii, an ascomycete commonly isolated from soil.[1][2] The production of this compound has also been reported from other fungal genera, highlighting its distribution within the fungal kingdom.

Table 1: Natural Fungal Sources of this compound

| Producing Organism | Phylum | Habitat/Source | Reference(s) |

| Gymnoascus reessii | Ascomycota | Soil | [1][2] |

| Malbranchea filamentosa | Ascomycota | Not Specified | |

| Auxarthron sp. | Ascomycota | Not Specified |

Chemical and Biological Profile

This compound's chemical structure features a furan-2(5H)-one core substituted with phenyl and benzyl (B1604629) groups. Its biological activities, while not exhaustively studied, suggest potential therapeutic applications.

Chemical Properties

The fundamental chemical identifiers and properties for this compound are summarized in Table 2.

Table 2: Chemical Properties of this compound

| Property | Value |

| Systematic Name | 3-phenyl-4-(phenylmethyl)-2(5H)-furanone |

| Molecular Formula | C₁₇H₁₄O₂ |

| Molecular Weight | 250.3 g/mol |

| CAS Number | 865092-05-3 |

| Class | Aromatic Butenolide |

Bioactivity Profile

This compound has demonstrated moderate and selective biological effects. Its vasodilatory action is of particular interest, alongside its antimicrobial activities. A summary of reported bioactivities is provided in Table 3.

Table 3: Summary of this compound Bioactivity

| Activity Type | Assay Description | Result | Reference(s) |

| Vasodilatory | Inhibition of calcium-induced contractions in isolated rat aortic rings | Active at 1 µM | |

| Antifungal | Activity against the plant pathogenic fungus Septoria nodorum | LD₉₉ = 13 µg/mL | |

| Antibacterial | Growth inhibition of Bacillus subtilis | Significant inhibitory activity |

Biosynthesis of this compound

The precise biosynthetic gene cluster and enzymatic pathway for this compound have not yet been fully elucidated. However, based on its structure—an aromatic butenolide—a hypothetical pathway can be proposed. Aromatic butenolides are typically derived from precursors from both the shikimate and polyketide pathways.[3][4]

The phenyl and benzyl moieties likely originate from L-phenylalanine, a primary product of the shikimate pathway. The butenolide core is proposed to be assembled by a Polyketide Synthase (PKS) or a related enzymatic system that catalyzes the condensation of smaller acyl-CoA units, such as acetyl-CoA and malonyl-CoA. The pathway likely involves a series of condensation, reduction, and cyclization steps to form the final lactone ring structure.

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of this compound from its natural source, primarily based on procedures used for Gymnoascus reessii.[1]

Fungal Cultivation and Fermentation

The production of secondary metabolites like this compound is highly dependent on culture conditions.

-

Organism : Gymnoascus reessii (e.g., Australian soil isolate).

-

Inoculation : A mature culture of G. reessii grown on a solid agar (B569324) medium (e.g., Potato Dextrose Agar, PDA) is used to inoculate starter cultures.

-

Starter Culture : Liquid starter cultures are prepared in a suitable medium (e.g., Potato Dextrose Broth, PDB) and incubated at 25-28°C for 5-7 days with shaking (e.g., 150 rpm) to generate sufficient biomass.

-

Production Culture : The starter culture is used to inoculate a larger-scale solid-phase or liquid fermentation. For solid-phase fermentation, a substrate like rice or wheat bran is autoclaved, inoculated, and incubated under static conditions at 25-28°C for 21-28 days.[5] For liquid culture, large flasks or a bioreactor containing PDB are used.

-

Harvesting : After the incubation period, the entire culture (mycelia and medium) is harvested for extraction.

Extraction and Isolation

A multi-step extraction and chromatographic process is required to isolate pure this compound.

-

Initial Extraction : The harvested fungal biomass and medium are subjected to solvent extraction. This is typically performed by soaking and sonicating the material in a polar organic solvent like ethyl acetate (B1210297) or methanol. The process is repeated multiple times to ensure complete extraction.

-

Solvent Partitioning : The crude extract is concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned against an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to separate compounds based on polarity. The organic phase, containing this compound, is collected and dried.

-

Column Chromatography : The dried organic extract is subjected to column chromatography on silica (B1680970) gel. A solvent gradient system (e.g., starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate) is used to fractionate the extract.

-

High-Performance Liquid Chromatography (HPLC) : Fractions identified by Thin Layer Chromatography (TLC) as containing the target compound are further purified using semi-preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water is typically employed to yield the pure compound.

Structure Elucidation

The definitive structure of the isolated compound is determined using a combination of spectroscopic techniques.[1][6]

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments is performed to determine the chemical structure:

-

¹H NMR : Identifies the number and types of protons and their neighboring environments.

-

¹³C NMR : Identifies the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) : Used to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular skeleton.

-

-

Comparison : The obtained spectroscopic data is compared with published data for this compound to confirm its identity.[7][8]

Caption: General workflow for isolation and identification of this compound.

References

- 1. Gymnoascolides A-C: aromatic butenolides from an Australian isolate of the soil ascomycete Gymnoascus reessii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. γ‐Aromatic Butenolides of Microbial Source – A Review of Their Structures, Biological Activities and Biosynthesis | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of Halide Salts on the Production of Gymnoascus reessii Polyenylpyrroles | Microbial Screening Technologies [microbialscreening.com]

- 6. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectroscopic Data of Steroid Glycosides: Spirostanes, Bufanolides, Cardenolides - Google ブックス [books.google.co.jp]

- 8. Isolation and structural elucidation of 4-(beta-D-glucopyranosyldisulfanyl)butyl glucosinolate from leaves of rocket salad (Eruca sativa L.) and its antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Gymnoascolide A: A Technical Literature Review for Natural Products Researchers

An In-depth Technical Guide on the Fungal Metabolite Gymnoascolide A

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of this compound, a bioactive butenolide isolated from the soil ascomycete Gymnoascus reessii. This review consolidates the available scientific literature, presenting its biological activities, physicochemical properties, and proposed mechanisms of action. All quantitative data has been summarized in structured tables, and where available, detailed experimental methodologies are provided.

Physicochemical and Spectral Data

This compound is an aromatic butenolide with the chemical formula C₁₇H₁₄O₂.[1] Its structure has been elucidated through detailed spectroscopic analysis. While specific spectral data from the primary literature is not fully detailed in publicly available abstracts, the key characteristics are summarized below.

| Property | Data | Reference |

| Molecular Formula | C₁₇H₁₄O₂ | [1] |

| Molecular Weight | 250.29 g/mol | [1] |

| Class | Aromatic Butenolide | [1] |

| ¹H NMR Data | Data not available in searched literature. | |

| ¹³C NMR Data | Data not available in searched literature. | |

| Mass Spectrometry | Data used for structure elucidation. | [1] |

Biological Activity

This compound has demonstrated multiple biological activities, positioning it as a molecule of interest for further investigation. The primary reported activities are its antifungal and vasodilatory effects.

| Activity | Target Organism/System | Observed Effect | Quantitative Data (IC₅₀/MIC) | Reference |

| Antifungal | Septoria nodorum | Inhibition of fungal growth. | Not available in searched literature. | [1] |

| Vasodilatory | Rat Aortic Rings | Inhibition of Ca²⁺-induced vasocontraction. | Not available in searched literature. |

Experimental Protocols

Detailed experimental protocols for the isolation and biological testing of this compound are not extensively reported in the abstracts of the primary literature. The following sections outline the general methodologies inferred from the available information.

Isolation of this compound from Gymnoascus reessii

This compound, along with its analogues Gymnoascolide B and C, was first isolated from an Australian soil isolate of the ascomycete Gymnoascus reessii.[1] The general workflow for the isolation of fungal natural products typically involves the following steps:

Caption: Generalized workflow for the isolation and identification of this compound.

A detailed, step-by-step protocol would require access to the full experimental section of the primary publication.

Antifungal Activity Assay

The antifungal activity of this compound was evaluated against the plant pathogenic fungus Septoria nodorum.[1] Standard antifungal susceptibility testing methods, such as broth microdilution or agar (B569324) diffusion assays, are typically employed to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀).

Vasodilatory Activity Assay

The vasodilatory effect of this compound was assessed using isolated rat aortic rings. This ex vivo model is a standard method for studying the effects of compounds on vascular smooth muscle contraction and relaxation. The general procedure is as follows:

-

Preparation of Aortic Rings: Thoracic aortas are excised from rats, cleaned of adhering tissue, and cut into rings.

-

Mounting: The rings are mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O₂, 5% CO₂), and maintained at a constant temperature (e.g., 37°C).

-

Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent. In the case of this compound, Ca²⁺-induced contraction was likely initiated by depolarization with a high concentration of potassium chloride (KCl) in a calcium-free medium, followed by the addition of CaCl₂.

-

Application of this compound: this compound is added to the organ bath in a cumulative or non-cumulative manner, and the relaxation of the aortic rings is measured.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction, and a dose-response curve is generated to calculate the IC₅₀ value.

Mechanism of Action: Vasodilation

The vasodilatory activity of this compound is attributed to its ability to inhibit Ca²⁺-induced vasocontraction. This suggests that this compound may act as a calcium channel blocker. The influx of extracellular calcium through L-type voltage-gated calcium channels is a critical step in the contraction of vascular smooth muscle cells. By blocking these channels, this compound would reduce the intracellular calcium concentration, leading to muscle relaxation and vasodilation.

Caption: Proposed mechanism of this compound-induced vasodilation via blockade of L-type calcium channels.

Conclusion and Future Directions

This compound is a fungal metabolite with demonstrated antifungal and vasodilatory properties. While the initial discovery and characterization have laid the groundwork for its potential as a lead compound, there is a significant need for further research. Specifically, the acquisition of detailed quantitative data on its biological activities (IC₅₀/MIC values), a comprehensive elucidation of its mechanism of action, and in-vivo efficacy and toxicity studies are crucial next steps. The development of a total synthesis route for this compound would also be highly beneficial for producing sufficient quantities for further investigation and for the generation of analogues to explore structure-activity relationships. For natural products researchers, this compound represents an intriguing scaffold with the potential for further development in both the agricultural and pharmaceutical sectors.

References

Unveiling the Therapeutic Potential of Gymnoascolide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnoascolide A, a naturally occurring butenolide isolated from the fungus Malbranchea filamentosa, has emerged as a molecule of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge surrounding this compound, with a primary focus on its vasodilatory and enzyme-inhibitory activities. Detailed experimental methodologies, quantitative data, and mechanistic insights are presented to facilitate further research and development efforts. This document adheres to stringent data presentation and visualization standards to ensure clarity and accessibility for a scientific audience.

Introduction

This compound is a fungal metabolite with the chemical structure 4-benzyl-3-phenyl-5H-furan-2-one.[1] Initially identified for its effects on vascular smooth muscle, subsequent research has revealed a broader bioactivity profile, suggesting its potential in addressing cardiovascular and metabolic disorders. This guide synthesizes the available data on this compound to serve as a foundational resource for researchers exploring its therapeutic utility.

Biological Activities and Therapeutic Potential

The primary reported biological activities of this compound are its vasodilatory and enzyme-inhibitory effects.

Vasodilatory Activity

This compound has been shown to inhibit calcium-induced contractions in isolated rat aortic rings.[1] This activity suggests its potential as a therapeutic agent for conditions characterized by vasoconstriction, such as hypertension. The compound was observed to be active at a concentration of 1 µM.[1]

Mechanism of Action: The vasodilatory effect of this compound is attributed to its ability to inhibit Ca2+-induced vasocontraction.[1] This suggests a potential interaction with calcium channels in vascular smooth muscle cells, although the precise molecular mechanism has not been fully elucidated. The inhibition was observed in aortic rings pre-treated with high potassium (60mM) or norepinephrine (B1679862), indicating a robust effect against different modes of vasoconstriction.[1]

Enzyme Inhibitory Activity

More recent studies have identified this compound as an inhibitor of key metabolic enzymes, pointing towards its potential application in the management of type 2 diabetes.

-

α-Glucosidase Inhibition: this compound has demonstrated inhibitory activity against yeast α-glucosidase. This enzyme is involved in the breakdown of carbohydrates in the intestine, and its inhibition can help to control postprandial hyperglycemia.

-

Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition: The compound has also been identified as an inhibitor of PTP-1B. PTP-1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.[2][3][4]

Quantitative Data

The following table summarizes the available quantitative data on the biological activities of this compound.

| Biological Activity | Assay | Target Organism/Enzyme | Key Parameters | Reference |

| Vasodilation | Isolated Rat Aortic Ring Contraction | Rat | Inhibition of Ca2+-induced contraction at 1 µM | [1] |

| α-Glucosidase Inhibition | In vitro enzyme assay | Yeast (Saccharomyces cerevisiae) | Further research needed for IC50 value | |

| PTP-1B Inhibition | In vitro enzyme assay | Human recombinant PTP-1B | Further research needed for IC50 value |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Isolated Rat Aorta Vasodilation Assay

This protocol is a standard method for assessing the vasoactive properties of compounds.

Objective: To determine the effect of this compound on the contractility of isolated rat thoracic aorta.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

-

Norepinephrine

-

Potassium Chloride (KCl)

-

This compound

-

Organ bath system with force transducer

Procedure:

-

Euthanize the rat via cervical dislocation and exsanguination.

-

Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Remove adhering connective and adipose tissues and cut the aorta into rings of 3-4 mm in width.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.

-

Induce a stable contraction with a submaximal concentration of a vasoconstrictor, such as norepinephrine or a high concentration of KCl (e.g., 60 mM).

-

Once a stable plateau is reached, add this compound cumulatively to the bath to obtain a concentration-response curve.

-

Record the changes in isometric tension using a force transducer.

-

Calculate the relaxation as a percentage of the pre-induced contraction.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to screen for potential inhibitors of α-glucosidase.[5]

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

This compound

-

Acarbose (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

In a 96-well plate, add the enzyme solution to wells containing different concentrations of this compound or the positive control (acarbose).

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate, pNPG, to each well.

-

Incubate the plate at 37°C for another specified time (e.g., 20 minutes).

-

Stop the reaction by adding Na2CO3 solution.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

In Vitro PTP-1B Inhibition Assay

This assay is used to identify inhibitors of Protein Tyrosine Phosphatase 1B.[6][7][8]

Objective: To determine the inhibitory effect of this compound on PTP-1B activity.

Materials:

-

Human recombinant PTP-1B

-

p-Nitrophenyl phosphate (pNPP)

-

Buffer solution (e.g., Tris-HCl or citrate (B86180) buffer with DTT and EDTA)

-

Sodium hydroxide (B78521) (NaOH) or other stopping reagent

-

This compound

-

Known PTP-1B inhibitor (e.g., suramin, as a positive control)

-

96-well microplate reader

Procedure:

-

Prepare a solution of PTP-1B in the appropriate buffer.

-

In a 96-well plate, add the enzyme solution to wells containing different concentrations of this compound or the positive control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, pNPP.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stopping reagent like NaOH.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition as described for the α-glucosidase assay.

Signaling Pathways

Potential Vasodilation Signaling Pathway

Based on its inhibition of Ca2+-induced vasocontraction, a plausible mechanism for this compound's vasodilatory effect involves the modulation of calcium influx in vascular smooth muscle cells.

Insulin Signaling and PTP-1B Inhibition

Inhibition of PTP-1B by this compound would enhance the insulin signaling cascade, promoting glucose uptake and utilization.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics for both cardiovascular and metabolic diseases. The current body of evidence highlights its vasodilatory and enzyme-inhibitory properties. However, further research is imperative to fully characterize its pharmacological profile.

Key areas for future investigation include:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To optimize the potency and selectivity of this compound through chemical modifications.

-

In-depth Mechanistic Studies: To precisely define the molecular targets and signaling pathways modulated by this compound. This includes determining its exact interaction with calcium channels and confirming the mode of inhibition for α-glucosidase and PTP-1B.

-

Pharmacokinetic and Pharmacodynamic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its in vivo efficacy in relevant animal models.

-

Toxicology Studies: To evaluate the safety profile of this compound and its derivatives.

-

Broad-Spectrum Antifungal Activity: Despite an initial negative finding against human pathogenic microorganisms, the butenolide scaffold is known for antifungal properties. A broader screening against a wider range of fungal species could be warranted.

This technical guide provides a solid foundation for these future endeavors, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.

References

- 1. 4-benzyl-3-phenyl-5H-furan-2-one, a vasodilator isolated from Malbranchea filamentosa IFM 41300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Tyrosine Phosphatase 1B Inhibitors: A Novel Therapeutic Strategy for the Management of type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of protein tyrosine phosphatase 1B by diterpenoids isolated from Acanthopanax koreanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro α-glucosidase inhibitory assay [protocols.io]

- 6. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Gymnoascolide A for In Vitro Vasodilation Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for evaluating the vasodilatory effects of Gymnoascolide A, a novel natural product, using an in vitro organ bath assay with isolated arterial rings. The described methodology allows for the determination of the compound's potency and efficacy in inducing vasodilation and provides a framework for investigating its potential mechanism of action. This protocol is intended for researchers in pharmacology, cardiovascular physiology, and drug discovery.

Introduction

Vasodilation, the widening of blood vessels, is a critical physiological process regulated by various signaling pathways. Dysregulation of vascular tone is implicated in numerous cardiovascular diseases, including hypertension and coronary artery disease. Consequently, the identification and characterization of novel vasodilatory agents are of significant interest in drug development.

This compound is a compound of interest for its potential pharmacological activities. This protocol details a standardized in vitro method to assess its vasodilatory properties on isolated arterial segments. The ex vivo organ bath technique allows for the direct measurement of vascular smooth muscle tension in a controlled environment, providing valuable insights into the compound's direct effects on the vasculature.